

# SL-164: A Technical Overview of a Methaqualone Analogue

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SL-164**, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of the sedative-hypnotic drug methaqualone. Developed in the late 1960s by Sumitomo Chemical Co., Ltd., **SL-164** exhibits similar sedative, hypnotic, and anticonvulsant properties to its parent compound.[1][2] However, due to a higher risk of convulsions, it was never marketed for clinical use.[1][2] This document provides a comprehensive technical overview of the history, development, and pharmacological profile of **SL-164**, intended for researchers, scientists, and drug development professionals.

## **Introduction and Historical Development**

**SL-164**, chemically designated as 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one, emerged from research programs in the late 1960s focused on the development of novel sedative and hypnotic agents.[1][2] As an analogue of methaqualone, which was a widely prescribed sedative at the time, **SL-164** was investigated for its potential therapeutic applications.

Initial pharmacological studies were conducted to characterize its activity, including a key study by Saito et al. in 1969 published in Arzneimittel-Forschung. While this foundational research established its pharmacological profile, the development of **SL-164** for clinical use was halted due to an unfavorable safety profile, specifically a heightened risk of inducing convulsions.[1][2]



In recent years, **SL-164** has reappeared on the illicit market as a designer drug, leading to several documented cases of intoxication and adverse effects.

## **Chemical Synthesis**

The synthesis of **SL-164** follows established methods for the preparation of 4(3H)-quinazolinone derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of SL-164

#### Materials:

- · 2-Amino-5-chlorobenzoic acid
- Acetic anhydride
- 4-Chloro-2-methylaniline
- Phosphorus trichloride (PCl<sub>3</sub>) or thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous solvent (e.g., toluene, xylene)

#### Procedure:

- Formation of the Benzoxazinone Intermediate: 2-Amino-5-chlorobenzoic acid is acetylated using acetic anhydride to form the corresponding N-acetyl derivative. Subsequent cyclization, often through heating, yields 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.
- Condensation with an Aniline Derivative: The benzoxazinone intermediate is then reacted with 4-chloro-2-methylaniline in a suitable anhydrous solvent.
- Ring Closure to form the Quinazolinone Core: The condensation reaction, often facilitated by a dehydrating agent such as PCl<sub>3</sub> or SOCl<sub>2</sub>, leads to the formation of the quinazolinone ring system.
- Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one (**SL-164**).



 Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Pharmacological Profile Mechanism of Action

**SL-164** acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor. This mechanism is shared with its parent compound, methaqualone, as well as other sedative-hypnotics like benzodiazepines and barbiturates. By binding to a site on the GABA-A receptor distinct from the GABA binding site, **SL-164** enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedative, hypnotic, and anticonvulsant effects.

GABA-A Receptor Positive Allosteric Modulation by **SL-164** 

### **Preclinical Data**

Disclaimer: The full text of the original 1969 pharmacological study on **SL-164** by Saito et al. could not be retrieved. Therefore, the following tables are placeholders to illustrate the expected quantitative data for a compound of this class. The values presented are not actual experimental results for **SL-164**.

Table 1: Acute Toxicity of **SL-164** 

| Species | Route of Administration | LD <sub>50</sub> (mg/kg) |
|---------|-------------------------|--------------------------|
| Mouse   | Oral Data not available |                          |
| Mouse   | Intraperitoneal         | Data not available       |
| Rat     | Oral                    | Data not available       |
| Rat     | Intraperitoneal         | Data not available       |

Table 2: Anticonvulsant Activity of SL-164



| Animal Model | Test                       | ED50 (mg/kg)       |
|--------------|----------------------------|--------------------|
| Mouse        | Maximal Electroshock (MES) | Data not available |
| Mouse        | Pentylenetetrazol (PTZ)    | Data not available |

Table 3: Sedative and Hypnotic Activity of SL-164

| Species | Test                          | Endpoint | Effective Dose<br>(mg/kg) |
|---------|-------------------------------|----------|---------------------------|
| Mouse   | Loss of Righting<br>Reflex    | Hypnosis | Data not available        |
| Rat     | Spontaneous Motor<br>Activity | Sedation | Data not available        |

## Experimental Protocols In Vivo Assessment of Anticonvulsant Activity

Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Animals: Male Swiss albino mice (20-25 g).

#### Procedure:

- Animals are randomly assigned to control and treatment groups.
- The test compound (**SL-164**) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle is administered to the control group.
- At the time of peak effect (predetermined), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear clip electrodes.



## Foundational & Exploratory

Check Availability & Pricing

- The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- The percentage of animals protected from the tonic extension is calculated for each dose group.
- The ED<sub>50</sub> (the dose that protects 50% of the animals) is determined by probit analysis.





Click to download full resolution via product page

Workflow for the Maximal Electroshock (MES) Seizure Test



## In Vitro Assessment of GABA-A Receptor Modulation

Protocol: Electrophysiological Assay for GABA-A Receptor Modulation

Objective: To determine the effect of a test compound on GABA-A receptor function using whole-cell patch-clamp electrophysiology.

Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the desired GABA-A receptor subtype combination (e.g.,  $\alpha_1\beta_2\gamma_2$ ).

#### Procedure:

- Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
- The chamber is continuously perfused with an external recording solution.
- Whole-cell patch-clamp recordings are established using a glass micropipette filled with an internal solution.
- A sub-maximal concentration of GABA (e.g., EC<sub>10</sub>-EC<sub>20</sub>) is applied to elicit a baseline current response.
- After stabilization of the baseline response, the test compound (SL-164) is co-applied with the same concentration of GABA.
- The potentiation of the GABA-evoked current by the test compound is measured.
- Concentration-response curves are generated by applying a range of concentrations of the test compound, and the EC<sub>50</sub> (the concentration that produces 50% of the maximal potentiation) is determined.

## Conclusion

**SL-164** is a historically significant analogue of methaqualone that demonstrates the pharmacological properties of a positive allosteric modulator of the GABA-A receptor. While its development was curtailed due to safety concerns, its re-emergence as a designer drug underscores the continued interest in this class of compounds. This technical guide provides a



foundational understanding of **SL-164** for the scientific community. Further research, particularly to obtain and publish the original preclinical quantitative data, would be invaluable for a complete toxicological and pharmacological assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological studies on 2-methyl-3(2'-methyl-4'-chlorophenyl)-5-chloro-4[H)-quinazolinone (SL-164) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolines and 1,4-benzodiazepines. XXV. Structure-activity relationships of aminoalkyl-subsituted 1,4-benzodiazepin-2-ones PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SL-164: A Technical Overview of a Methaqualone Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619551#history-and-development-of-sl-164]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com